molecular formula C8H5BrF2O B1272834 2-Bromo-1-(3,5-difluorophenyl)ethanone CAS No. 220607-75-0

2-Bromo-1-(3,5-difluorophenyl)ethanone

Cat. No. B1272834
M. Wt: 235.02 g/mol
InChI Key: CJEGSZFRYLCTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893079B2

Procedure details

A mixture of methyl 1-aminocyclopentanecarboxylate hydrochloride (10.0 g, 55.7 mmol, described in Intermediate 25), 3,5-difluorophenacyl bromide (14.4 g, 61.2 mmol), and Na3PO4 (22.8 g, 139 mmol) in DMF (100 mL) was stirred at ambient temperature for 3.5 h. The reaction mixture was acidified with 1 N aqueous HCl and the mixture was extracted with EtOAc (200 mL) and this organic extract was discarded. The aqueous layer was adjusted to pH 8-9 by addition of saturated aqueous NaHCO3 and the mixture was extracted with EtOAc (3×250 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—90:10 to 50:50, to give the title compound. MS: m/z=298 (M+1).
Name
methyl 1-aminocyclopentanecarboxylate hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Na3PO4
Quantity
22.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=C([C@H]2N(CC(OCC)=O)[C:17](=[O:25])[C:12]3([CH2:16][CH2:15][CH2:14][CH2:13]3)[NH:11]C2)C=C(F)C=1.[F:26][C:27]1[CH:28]=[C:29]([CH:34]=[C:35]([F:37])[CH:36]=1)[C:30](=[O:33])[CH2:31]Br.Cl.CN([CH:42]=[O:43])C>>[F:26][C:27]1[CH:28]=[C:29]([C:30](=[O:33])[CH2:31][NH:11][C:12]2([C:17]([O:43][CH3:42])=[O:25])[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:34]=[C:35]([F:37])[CH:36]=1

Inputs

Step One
Name
methyl 1-aminocyclopentanecarboxylate hydrochloride
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)[C@@H]1CNC2(CCCC2)C(N1CC(=O)OCC)=O
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)[C@@H]1CNC2(CCCC2)C(N1CC(=O)OCC)=O
Name
Quantity
14.4 g
Type
reactant
Smiles
FC=1C=C(C(CBr)=O)C=C(C1)F
Name
Na3PO4
Quantity
22.8 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (200 mL)
EXTRACTION
Type
EXTRACTION
Details
this organic extract
ADDITION
Type
ADDITION
Details
The aqueous layer was adjusted to pH 8-9 by addition of saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of hexane

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(CNC1(CCCC1)C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.